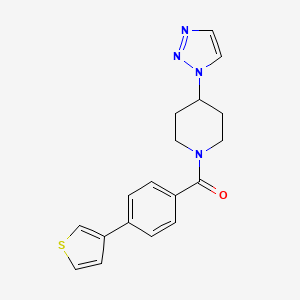

![molecular formula C9H10O3S B2708257 4-[(2-Hydroxyethyl)thio]benzoic acid CAS No. 7184-99-8](/img/structure/B2708257.png)

4-[(2-Hydroxyethyl)thio]benzoic acid

Descripción general

Descripción

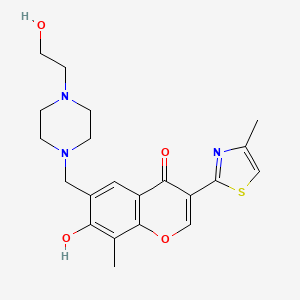

“4-[(2-Hydroxyethyl)thio]benzoic acid” is a chemical compound with the CAS Number: 7184-99-8 . It has a molecular weight of 198.24 and its IUPAC name is 4-[(2-hydroxyethyl)sulfanyl]benzoic acid . The compound is solid at room temperature .

Synthesis Analysis

The synthesis of “4-[(2-Hydroxyethyl)thio]benzoic acid” involves the reaction of 4-mercaptobenzoic acid with chloroethanol in the presence of potassium hydroxide . The reaction mixture is refluxed for 4 hours, after which the excess methanol is evaporated and the mixture is quenched in dilute hydrochloric acid . The product is then filtered and dried to yield the desired compound .Molecular Structure Analysis

The molecular formula of “4-[(2-Hydroxyethyl)thio]benzoic acid” is C9H10O3S . The InChI Code is 1S/C9H10O3S/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10H,5-6H2,(H,11,12) .Physical And Chemical Properties Analysis

“4-[(2-Hydroxyethyl)thio]benzoic acid” is a solid at room temperature . It has a molecular weight of 198.24 . .Aplicaciones Científicas De Investigación

Use in Chemistry

“4-[(2-Hydroxyethyl)thio]benzoic acid” is a chemical compound with the CAS Number: 7184-99-8 and Linear Formula: C9 H10 O3 S . It is typically stored at room temperature and is available in solid form . This compound is often used in various chemical reactions due to its unique properties .

Use in Coatings

This compound has been used in the development of new reactive coalescing agents (RCAs) for waterborne coatings . The unique characteristics of water-based hydroxyethyl sulfone (HES)-vinyl sulfone (VS) dynamic equilibrium are exploited in the design of these RCAs . These HES based RCAs are found to be effective towards film formation as evidenced by minimum film formation temperature (MFFT) studies . The reactivity of HES analogues towards latex polymer is found to be promoted during the film formation without use of any other external triggers like heat or light .

Safety And Hazards

The compound is classified as dangerous, with hazard statements indicating it can cause harm if swallowed, cause serious eye damage, and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and wearing protective gloves and eye protection .

Propiedades

IUPAC Name |

4-(2-hydroxyethylsulfanyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10H,5-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWAITMVPVIPGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)SCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Hydroxyethyl)thio]benzoic acid | |

Synthesis routes and methods

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2708179.png)

![4,4,5,5-tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B2708181.png)

![3-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2708185.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2708186.png)

![3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline](/img/structure/B2708187.png)

![Lithium 3-ethyl-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2708194.png)

![5-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one](/img/structure/B2708197.png)